molecular formula C17H14Cl2N2OS2 B2929262 (Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006996-52-6

(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2929262
CAS No.: 1006996-52-6
M. Wt: 397.33
InChI Key: JXRNCCBIYMCLFT-JZJYNLBNSA-N
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Description

(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound featuring a benzo[d]thiazole core, a benzamide moiety, and a methylthioethyl side chain. This complex structure places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research. Compounds based on the benzo[d]thiazole scaffold are extensively investigated for their diverse biological activities, which include potential as anticancer agents and antimicrobial properties . The specific stereochemistry (Z-configuration) and substitution pattern on the benzothiazole ring are critical features that influence its three-dimensional shape and potential for interacting with biological targets. While direct biological data for this specific compound requires further empirical investigation, its structural framework suggests considerable research value. Benzo[d]thiazole derivatives have been identified as promising scaffolds for the development of inhibitors targeting key enzymes such as Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . Furthermore, structurally related molecules have demonstrated potent antibacterial activity against multi-drug resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the function of the essential cell division protein FtsZ . The presence of the methylthioethyl group may enhance binding affinity and modulate the compound's physicochemical properties, making it a valuable chemical tool for probing structure-activity relationships (SAR). Researchers can utilize this high-purity compound for in vitro screening assays, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex molecular hybrids. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-chloro-N-[6-chloro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS2/c1-23-9-8-21-14-7-6-13(19)10-15(14)24-17(21)20-16(22)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRNCCBIYMCLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-amine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Benzothiazole derivatives have shown promising activity against various bacterial strains and cancer cell lines .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Compound A : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
  • Core Structure : 1,4,2-Benzodithiazine ring (distinct from benzo[d]thiazole in the target compound).
  • Substituents :
    • 6-Chloro and 7-methyl groups on the benzodithiazine ring.
    • N-Methyl hydrazine substituent at position 3.
  • Key Functional Groups :
    • Sulfone (SO₂) and C=N imine groups (IR: 1645 cm⁻¹ for C=N; 1345, 1155 cm⁻¹ for SO₂).
    • N-NH₂ group (IR: 3235 cm⁻¹).
  • Physical Properties : High thermal stability (mp 271–272°C with decomposition).
Compound B : (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide ()
  • Core Structure : Benzo[d]thiazole ring (same as the target compound).
  • Substituents :
    • Propargyl (prop-2-yn-1-yl) group at position 3.
    • 4-(Isopropylsulfonyl)benzamide substituent.
  • Key Functional Groups: Sulfonyl group (likely contributes to polarity and solubility).
Target Compound :
  • Core Structure : Benzo[d]thiazole ring.
  • Substituents :
    • 2-(Methylthio)ethyl group at position 3.
    • 4-Chlorobenzamide group.
  • Key Functional Groups :
    • Methylthioether (S-CH₃) for moderate lipophilicity.
    • Chlorine atoms at positions 4 (benzamide) and 6 (benzothiazole) for electronic effects.

Physicochemical and Spectroscopic Comparisons

Property Compound A Compound B Target Compound
Molecular Formula C₉H₁₀ClN₃O₂S₂ C₂₀H₁₇ClN₂O₃S₂ C₁₇H₁₄Cl₂N₂OS₂ (estimated)
Molecular Weight 291.8 g/mol 432.9 g/mol ~397.3 g/mol
Melting Point 271–272°C (dec.) N/A N/A
IR Peaks 3235 (N-NH₂), 1645 (C=N), 1155 (SO₂) Not reported Expected C=O (amide), C=N (imine)
NMR Features δ 7.86–7.92 ppm (aromatic H) Not reported Likely aromatic and methylthio signals

Implications of Substituent Variations

  • Sulfonyl groups in Compound B increase polarity, possibly improving aqueous solubility.
  • Steric and Electronic Effects :
    • The propargyl group in Compound B introduces steric hindrance and alkyne reactivity, unlike the methylthioethyl group in the target compound.
    • The methylthioether in the target compound may enhance membrane permeability compared to Compound B’s sulfonyl group.

Biological Activity

(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C18H17Cl2N3OS
  • Molecular Weight : 396.37 g/mol

Structural Features :

  • The presence of a thiazole ring is significant for its biological activity.
  • The chlorinated phenyl groups may enhance its interaction with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties :
    • Compounds with thiazole moieties have shown promising antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial action.
  • Anti-inflammatory Effects :
    • Some studies highlight the anti-inflammatory potential of thiazole derivatives, where they may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic effects in inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells can lead to cell death, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeCell Line / OrganismIC50/EC50 ValueReference
AnticancerMCF-7 (Breast Cancer)25 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Anti-inflammatoryRAW 264.7 (Macrophages)10 µM

Notable Research Findings

  • A study demonstrated that analogs of thiazole derivatives exhibited significant inhibition of tumor growth in vivo models, emphasizing the potential for development into therapeutic agents against cancer .
  • Another research highlighted the antimicrobial efficacy against resistant strains, showcasing the compound's relevance in addressing antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis of this benzamide-thiazole hybrid typically involves multi-step reactions, including:

  • Condensation reactions : Formation of the benzothiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
  • Chlorination : Introduction of chloro substituents using reagents like POCl₃ or SOCl₂, requiring precise temperature control (60–80°C) to avoid side reactions .
  • Stereochemical control : Maintaining the Z-configuration requires inert atmospheres (N₂/Ar) and low-temperature quenching to prevent isomerization .

Q. Critical parameters :

  • Solvent polarity (e.g., DMF for solubility vs. THF for selectivity).
  • Catalyst choice (e.g., p-toluenesulfonic acid for cyclization efficiency).
  • Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirm substituent positions and Z-configuration via coupling constants (e.g., vinyl proton splitting patterns at δ 7.2–8.1 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 463.95) and fragmentation patterns .

Q. Spectral markers :

  • Benzo[d]thiazole ring protons resonate as doublets in δ 7.5–8.0 ppm.
  • Methylthioethyl groups show distinct δ 2.1–2.5 ppm (CH₂-S) and δ 1.3–1.6 ppm (CH₃) .

Advanced Research Questions

Q. How can researchers optimize Z-configuration stability during synthesis?

  • Reaction design : Use sterically hindered bases (e.g., DBU) to favor kinetic Z-isomer formation .
  • Analytical validation :
    • X-ray crystallography : Resolve crystal packing to confirm stereochemistry (e.g., C=N bond torsion angles < 10°) .
    • Dynamic NMR : Monitor isomerization kinetics in solution (e.g., variable-temperature studies in DMSO-d₆) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict thermodynamic stability and transition states .

Q. How should researchers design experiments to investigate biological mechanisms amid contradictory assay results?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT) to distinguish direct vs. off-target effects .
  • Dose-response profiling : Use 8–12 concentration points (log-scale) to calculate IC₅₀/EC₅₀ and Hill slopes, identifying assay-specific artifacts .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability, and validate with replicates (n ≥ 3) .

Case study : Discrepancies in cytotoxicity data may arise from compound aggregation—validate via dynamic light scattering (DLS) or detergent-based assays .

Q. What strategies resolve discrepancies between computational reactivity predictions and experimental outcomes?

  • Revisiting reaction conditions : Adjust solvent (e.g., switch from DCM to acetonitrile for polar transition states) or catalyst loading .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates not accounted for in simulations .
  • Machine learning : Train models on existing benzo[d]thiazole reaction datasets to refine predictive accuracy .

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